1-(Pyrazine-2-carbonyl)piperidine-2-carboxylic acid
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Overview
Description
1-(Pyrazine-2-carbonyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C11H13N3O3 It is characterized by the presence of a pyrazine ring attached to a piperidine ring, both of which are functionalized with carbonyl and carboxylic acid groups, respectively
Preparation Methods
The synthesis of 1-(Pyrazine-2-carbonyl)piperidine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with piperidine derivatives. One common method includes the use of thionyl chloride to convert pyrazine-2-carboxylic acid into its corresponding acyl chloride, which then reacts with piperidine to form the desired product . Another approach involves the Yamaguchi reaction, which uses 2,4,6-trichlorobenzoyl chloride as a reagent in the presence of 4-dimethylaminopyridine and triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1-(Pyrazine-2-carbonyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazine or piperidine rings are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides
Scientific Research Applications
1-(Pyrazine-2-carbonyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Pyrazine-2-carbonyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, the compound is believed to inhibit the synthesis of essential components in the bacterial cell wall, thereby exerting its bactericidal effects . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(Pyrazine-2-carbonyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidine derivatives: Compounds like 1-(Pyrazine-2-carbonyl)piperazine-2-carboxylic acid, which have similar structural features but different ring systems and functional groups. The uniqueness of this compound lies in its specific combination of pyrazine and piperidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(pyrazine-2-carbonyl)piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10(8-7-12-4-5-13-8)14-6-2-1-3-9(14)11(16)17/h4-5,7,9H,1-3,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBMMMAXLFCAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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